molecular formula C11H18ClNO2 B1670313 Deterenol hydrochloride CAS No. 23239-36-3

Deterenol hydrochloride

Cat. No. B1670313
CAS RN: 23239-36-3
M. Wt: 231.72 g/mol
InChI Key: KTOGVIILDSYTNS-UHFFFAOYSA-N
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Description

Deterenol, also known as Isopropylnorsynephrine and Isopropyloctopamine, is a stimulant drug that acts as a beta agonist . It has been found as an ingredient of dietary supplement products, but is banned in most countries due to the risk of cardiac arrest .


Synthesis Analysis

Deterenol Hydrochloride can be synthesized from 2-isopropyl amino-1-(4-hydroxyphenyl)-ethanone hydrochloride. The process involves dissolving the compound in methanol, adding 10% palladium on active carbon, and introducing hydrogen after removing the air in the reactor. The reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure .


Molecular Structure Analysis

The molecular formula of Deterenol Hydrochloride is C11H17NO2 • HCl . Its molecular weight is 231.7 . The systematic name is 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride .


Physical And Chemical Properties Analysis

Deterenol Hydrochloride is a solid substance . It is slightly soluble in acetonitrile and water, and soluble in DMSO .

Scientific Research Applications

1. Pharmaceutical Research

Deterenol hydrochloride, while known for its application in dietary supplements, has also been studied in the pharmaceutical context. For instance, a study by Zhao et al. (2008) developed a high-performance liquid chromatographic method to quantify low concentrations of phenoprolamine hydrochloride, a novel compound related to deterenol, in human plasma. This method was applied to pharmacokinetic studies, underscoring the importance of deterenol and its analogs in hypertension research and treatment (Zhao et al., 2008).

2. Environmental Impact Assessment

Deterenol hydrochloride, like other pharmaceutical compounds, can be present as organic wastewater contaminants (OWCs). Kolpin et al. (2002) conducted a nationwide reconnaissance of OWCs in U.S. streams, which included compounds similar to deterenol hydrochloride. The study highlighted the widespread presence of OWCs in water resources and the need for understanding their environmental impact (Kolpin et al., 2002).

3. Analysis of Chemical Interactions

In the field of analytical chemistry, research has focused on the interaction of deterenol hydrochloride with other substances. For instance, a study by Mülazimoglu and Yılmaz (2010) quantified the amount of phenol in decayed leaves using a procaine hydrochloride modified carbon paste electrode, demonstrating the utility of deterenol hydrochloride in electrochemical analyses (Mülazimoglu & Yılmaz, 2010).

4. Synthesis and Chemical Properties

Research in organic chemistry has also explored the synthesis and properties of deterenol hydrochloride. Shah et al. (2022) described a one-pot synthesis of deterenol, highlighting its role as a sympathomimetic ingredient in dietary supplements like Dexaprine. This study provides insight into the synthetic pathways and chemical characteristics of deterenol hydrochloride (Shah et al., 2022).

Safety And Hazards

Deterenol Hydrochloride is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It has been linked to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest .

Future Directions

Researchers are urging consumers to avoid using weight loss or sports supplements that list deterenol as an ingredient . This is due to the potential health risks associated with its use, as its safety is poorly understood . The research points to the need for independent testing and certification of dietary supplements .

properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOGVIILDSYTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945922
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deterenol hydrochloride

CAS RN

23239-36-3
Record name Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23239-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deterenol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETERENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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